molecular formula C16H12N2O3 B8578936 Methyl 3-oxo-2-phenyl-3,4-dihydroquinoxaline-6-carboxylate

Methyl 3-oxo-2-phenyl-3,4-dihydroquinoxaline-6-carboxylate

Cat. No.: B8578936
M. Wt: 280.28 g/mol
InChI Key: JPJDTFJJTMONOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-oxo-2-phenyl-3,4-dihydroquinoxaline-6-carboxylate is a useful research compound. Its molecular formula is C16H12N2O3 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

methyl 3-oxo-2-phenyl-4H-quinoxaline-6-carboxylate

InChI

InChI=1S/C16H12N2O3/c1-21-16(20)11-7-8-12-13(9-11)18-15(19)14(17-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19)

InChI Key

JPJDTFJJTMONOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

DDQ (21.25 g, 93.6 mmol, 2.62 equiv) was added to a stirred solution of methyl 3-oxo-2-phenyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (10.07 g, 35.7 mmol, 1.00 equiv) in dioxane (750 mL) and allowed to react, with stirring, overnight at room temperature. The solids were collected by filtration. The filter cake was washed with 2×500 mL of aqueous K2CO3 (saturated). This resulted in 7.29 g (crude) of methyl 3-oxo-2-phenyl-3,4-dihydroquinoxaline-6-carboxylate as an off-white solid. LC-MS (ES, m/z): 281 [M+H]+.
Name
Quantity
21.25 g
Type
reactant
Reaction Step One
Quantity
10.07 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of methyl 3-oxo-2-phenyl-1,2,3,4-tetrahydroquinoxaline-6-carboxylate (400 mg, 0.57 mmol, 1.00 equiv, 40%) in dioxane (30 mL) and DDQ (340 mg, 1.50 mmol, 2.64 equiv) was allowed to react, with stirring, for 3 hrs at room temperature in a 50-mL round-bottom flask. The solids were collected by filtration and discarded. The resulting mixture was washed with 1×20 mL of saturated K2CO3, and the organic layer was concentrated in vacuo to result in 10 mg (6%) of methyl 3-oxo-2-phenyl-3,4-dihydroquinoxaline-6-carboxylate as a yellow solid.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
340 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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